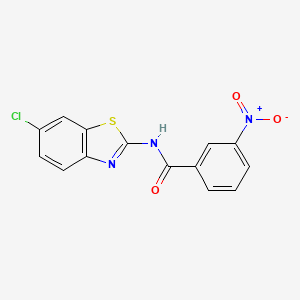

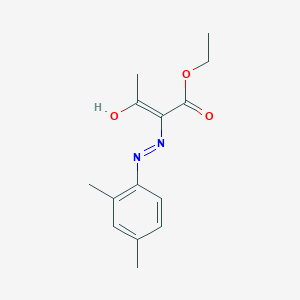

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, commonly known as NBQX, is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. AMPA receptors play a crucial role in the regulation of synaptic plasticity, which is essential for learning and memory. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Antitumor Evaluation

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives have been synthesized and evaluated for their antitumor properties. Novel derivatives bearing different substituents have shown cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), laryngeal carcinoma (Hep-2), and normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Electrochemical Behavior and Determination

The electrochemical behaviors of benzoxazole compounds related to this compound have been studied, demonstrating the potential for rapid and sensitive quantitative determination using voltammetry techniques. This highlights the chemical's utility in analytical chemistry, particularly in detecting and quantifying benzoxazole compounds (Zeybek et al., 2009).

Antibacterial Activity

Hydroxy-substituted benzothiazole derivatives synthesized from reactions involving this compound precursors showed potent antibacterial activity against Streptococcus pyogenes. These findings underscore the potential for developing new antibacterial agents from benzothiazole derivatives (Gupta, 2018).

Antiparasitic Properties

Derivatives related to this compound have been explored for their antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These studies indicate the importance of chemical structure on the antiprotozoal properties and suggest potential applications in treating parasitic infections (Delmas et al., 2002).

Crystal Engineering and Hydrogen Bonds

Research on molecular salts and cocrystals of related compounds has provided insights into crystal engineering, particularly the role of hydrogen bonds and halogen bonds in crystal design. This work highlights the versatility of such compounds in developing new materials with tailored properties (Saha et al., 2005).

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXGXIMMFOGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2-chlorobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2751864.png)

![2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B2751865.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)

![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)

![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)